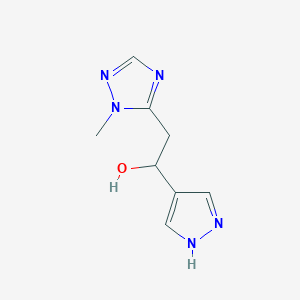
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a synthetic organic compound that features both triazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: Similar to the triazole ring, the pyrazole ring can be synthesized through cyclization reactions.
Coupling of the Rings: The triazole and pyrazole rings are then coupled through a suitable linker, often involving a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced triazole or pyrazole derivatives.
Substitution: Formation of substituted triazole or pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving triazole and pyrazole rings.
Medicine: Potential use as a pharmaceutical agent due to its bioactive rings.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific application. Generally, compounds with triazole and pyrazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-1,2,4-Triazol-5-yl)-2-(1H-pyrazol-4-yl)ethan-1-ol
- 2-(1H-1,2,4-Triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Uniqueness
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both triazole and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to compounds with only one of these rings.
Propriétés
Formule moléculaire |
C8H11N5O |
|---|---|
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
2-(2-methyl-1,2,4-triazol-3-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H11N5O/c1-13-8(9-5-12-13)2-7(14)6-3-10-11-4-6/h3-5,7,14H,2H2,1H3,(H,10,11) |
Clé InChI |
JXIIHTZXQKUGLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)CC(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Iodo-4-[(3-methylbutan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13080241.png)
![Methyl 3-(2H-benzo[3,4-d]1,3-dioxol-5-yl)(3R)-3-aminopropanoate](/img/structure/B13080251.png)
![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)


![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)



